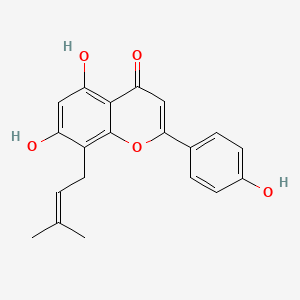

Licoflavone C

描述

Licoflavone C: (CAS 号: 72357-31-4) 是一种从染料木属植物中提取的天然黄酮类化合物。它属于黄酮类化合物,分子式为

C20H18O5

. This compound 因其潜在的健康益处而受到研究,特别是它能够降低人类外周淋巴细胞中致癌剂引起的基因毒性 .准备方法

合成路线: Licoflavone C 的合成路线涉及芹菜素的异戊烯化(8-异戊烯化芹菜素)。异戊烯化是指将异戊烯基(一个五碳异戊二烯基)添加到黄酮骨架上。该异戊烯化过程使用的具体反应条件和试剂在科学文献中有详细介绍。

工业生产: 虽然 this compound 主要从天然来源获得,但工业规模的生产方法可能涉及从植物中提取和纯化或使用异戊烯化反应进行化学合成。

化学反应分析

发生的反应: Licoflavone C 可以发生各种化学反应,包括:

异戊烯化: 将异戊烯基添加到黄酮结构中。

氧化/还原: 取决于存在的官能团,this compound 可能参与氧化还原反应。

取代: 可以在黄酮支架上添加或替换取代基。

- 异戊烯化通常涉及异戊烯基转移酶或化学异戊烯化试剂。

- 氧化和还原反应可能使用氧化剂(例如,KMnO4)或还原剂(例如,NaBH4)。

- 取代反应可能使用路易斯酸或碱。

主要产物: 异戊烯化的主要产物是 this compound 本身。其他产物可能来自副反应或进一步的修饰。

科学研究应用

Chemical Properties and Mechanism of Action

Licoflavone C has a molecular formula of and is characterized by its prenylated structure, which enhances its lipid solubility and cellular uptake. The compound primarily interacts with several biological targets:

- VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) : Inhibits angiogenesis by blocking signaling pathways.

- Estrogen Receptors (ERα and ERβ) : Acts as an agonist, influencing gene expression related to cell growth and differentiation.

The interaction with these targets affects critical biochemical pathways such as the PI3K/AKT and MEK/ERK signaling pathways, which are vital for cellular proliferation and survival.

Antigenotoxicity

This compound has been shown to exhibit protective effects against genotoxicity induced by certain chemotherapeutic agents. A study demonstrated that it significantly reduced chromosome damage caused by daunorubicin and mitomycin C in human peripheral lymphocytes. The compound was effective at concentrations of 0.1 µM and 1.0 µM, indicating its potential as a protective agent in cancer therapy .

Antiviral Activity

Recent research highlighted the ability of this compound to inhibit SARS-CoV-2 nsp13 helicase activity. It demonstrated an IC50 value of 24 μM against this viral enzyme, showcasing its potential as a therapeutic agent against COVID-19. The compound acts as a noncompetitive inhibitor, suggesting a unique mechanism of action that could be leveraged in antiviral drug development .

Cancer Research

This compound's anti-cancer properties have been explored in various studies:

- Cytotoxicity : It has shown significant cytotoxic effects on HepG2 liver cancer cells with an IC50 value of 9 µg/ml.

- Mechanisms of Action : The compound's ability to modulate estrogen receptors may play a role in inhibiting tumor growth and metastasis in hormone-dependent cancers .

Industrial Applications

The antioxidant properties of this compound make it a candidate for various industrial applications, including:

- Food Industry : As a natural preservative due to its ability to scavenge free radicals.

- Cosmetic Industry : Potential use in formulations aimed at skin protection and anti-aging due to its cellular protective effects.

Data Summary

The following table summarizes key findings related to the applications of this compound:

Case Studies

- Genotoxicity Study : In vitro assays demonstrated that this compound mitigates DNA damage caused by chemotherapeutic agents without increasing spontaneous mutation rates, indicating its safety profile as an adjunctive treatment in cancer therapy .

- SARS-CoV-2 Inhibition Study : The compound's dual inhibition of nsp13 activities suggests it could be developed into a therapeutic agent against COVID-19, highlighting its importance in current global health challenges .

作用机制

Licoflavone C 发挥其作用的确切机制仍然是研究的活跃领域。它可能涉及与细胞内特定分子靶点和信号通路的相互作用。

相似化合物的比较

Licoflavone C 因其异戊烯化模式和独特的黄酮结构而脱颖而出。类似化合物包括其他黄酮类化合物,如芹菜素、木犀草素和槲皮素。

生物活性

Licoflavone C, a naturally occurring prenyl-flavonoid extracted from Genista ephedroides , has garnered attention for its diverse biological activities. This article synthesizes current research findings, including cytotoxicity, antioxidative effects, and protective mechanisms against genotoxicity, along with case studies and data tables that elucidate its potential therapeutic applications.

Overview of Biological Activities

This compound exhibits a range of biological activities, including:

- Cytotoxic Effects : It has been shown to induce apoptosis in various cancer cell lines.

- Antioxidative Properties : this compound acts as an antioxidant, mitigating oxidative stress in human cells.

- Genotoxicity Protection : It protects against chromosome damage induced by chemotherapeutic agents like daunorubicin (DAU) and mitomycin C (MMC).

- Antimicrobial Activity : Exhibits antibacterial and antifungal properties against several pathogens.

Cytotoxicity and Antioxidative Effects

Research indicates that this compound possesses significant cytotoxic effects against cancer cell lines. A study demonstrated that it enhances cytotoxicity in H4IIE cells without compromising antioxidative properties. The compound's cytotoxic activity was evaluated using the MTT assay, revealing effective concentrations ranging from 7.81 to 15.62 µg/mL against various bacteria and fungi .

Protective Mechanisms Against Genotoxicity

This compound has been shown to attenuate the genotoxic effects of MMC and DAU in cultured human peripheral lymphocytes. In a micronucleus assay, it significantly reduced the frequency of micronuclei induced by these agents at non-toxic concentrations (0.1 µM and 1.0 µM). The results indicated a protective effect against chromosome damage, with reductions in genotoxicity observed at rates of 35.1% to 46.6% depending on the concentration used .

Case Studies

Case Study 1: Antigenotoxicity Assessment

In a controlled study assessing the antigenotoxicity of this compound, researchers treated human lymphocytes with DAU and MMC alongside varying concentrations of this compound. The findings illustrated a marked decrease in genotoxicity, confirming its protective role against chemotherapeutic-induced damage .

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial efficacy of this compound against Pseudomonas aeruginosa and Escherichia coli . The compound demonstrated strong activity in inhibiting bacterial growth, suggesting its potential as an antimicrobial agent .

Summary of Biological Activities

Inhibition Kinetics Against SARS-CoV-2 nsp13

| Compound | IC50 (µM) | Inhibition Type |

|---|---|---|

| This compound | 1.34 ± 0.31 | Noncompetitive |

| Myricetin | <0.76 | Competitive |

| Quercetin | <0.76 | Competitive |

The inhibition kinetics studies revealed that this compound acts as a noncompetitive inhibitor against the SARS-CoV-2 nsp13 helicase, highlighting its potential as a therapeutic agent during viral infections .

属性

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-11(2)3-8-14-15(22)9-16(23)19-17(24)10-18(25-20(14)19)12-4-6-13(21)7-5-12/h3-7,9-10,21-23H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHHCBRCXIDGKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90904164 | |

| Record name | Licoflavone C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72357-31-4 | |

| Record name | Licoflavone C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072357314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Licoflavone C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LICOFLAVONE C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DQ85982ZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。